molecular formula C14H17NO B3293051 Cycloheptanone, 2-(phenylmethylene)-, oxime CAS No. 88356-03-0

Cycloheptanone, 2-(phenylmethylene)-, oxime

Cat. No.: B3293051
CAS No.: 88356-03-0
M. Wt: 215.29 g/mol
InChI Key: KGJPPTQTKGKOOY-VVOKNZMXSA-N
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Description

Cycloheptanone, 2-(phenylmethylene)-, oxime is an organic compound with the molecular formula C14H17NO It is a derivative of cycloheptanone, where the oxime group is attached to the carbon atom that is also bonded to a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone, 2-(phenylmethylene)-, oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:

  • Dissolving cycloheptanone in an appropriate solvent such as ethanol.
  • Adding hydroxylamine hydrochloride and a base, such as sodium acetate, to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 2-(phenylmethylene)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cycloheptanone, 2-(phenylmethylene)-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of cycloheptanone, 2-(phenylmethylene)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: A structurally similar compound with a six-membered ring instead of a seven-membered ring.

    Cyclopentanone oxime: Another similar compound with a five-membered ring.

    Benzaldehyde oxime: A compound with a benzene ring attached to the oxime group.

Uniqueness

Cycloheptanone, 2-(phenylmethylene)-, oxime is unique due to its seven-membered ring structure and the presence of a phenylmethylene group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-[(2E)-2-benzylidenecycloheptylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2/b13-11+,15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJPPTQTKGKOOY-VVOKNZMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=C\C2=CC=CC=C2)/C(=N/O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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